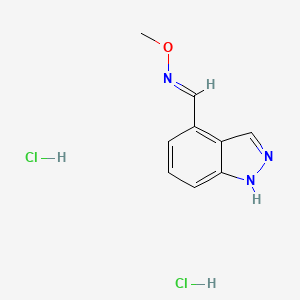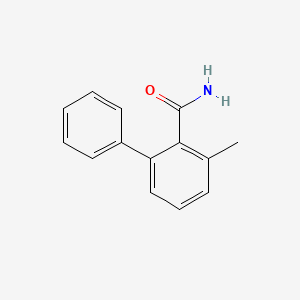
6-Hydroxyiminohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyiminohexanoic acid is a chemical compound with the molecular formula C6H11NO3. It is known for its role as a building block in various chemical syntheses and industrial applications. The compound is characterized by the presence of a hydroxyimino group attached to a hexanoic acid backbone, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyiminohexanoic acid can be achieved through several methods. One common approach involves the oxidation of 6-aminohexanoic acid using suitable oxidizing agents. Another method includes the use of multi-enzyme cascade reactions, where enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase are employed to convert precursors into the desired product .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes. For instance, whole cells of Escherichia coli co-expressing specific enzymes can be used to produce the compound efficiently. This method is advantageous as it eliminates the need for external cofactors and reduces the accumulation of intermediates .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyiminohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-oxohexanoic acid.
Reduction: Reduction reactions can convert it into 6-aminohexanoic acid.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Enzymatic catalysts such as Baeyer-Villiger monooxygenase are employed in biocatalytic processes.
Major Products Formed
6-Oxohexanoic Acid: Formed through oxidation.
6-Aminohexanoic Acid: Formed through reduction.
Various Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
6-Hydroxyiminohexanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of polymers and other complex molecules.
Biology: The compound is used in enzyme studies and metabolic pathway research.
Industry: It is utilized in the production of biodegradable polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Hydroxyiminohexanoic acid involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic processes, the compound acts as a substrate for enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase. These enzymes facilitate the conversion of the compound into various products through oxidation and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic Acid: A derivative of hexanoic acid with an amino group.
6-Hydroxyhexanoic Acid: Similar in structure but lacks the hydroxyimino group.
Adipic Acid: A dicarboxylic acid used in the production of nylon and other polymers.
Uniqueness
6-Hydroxyiminohexanoic acid is unique due to the presence of the hydroxyimino group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
CAS No. |
24552-57-6 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
6-hydroxyiminohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c8-6(9)4-2-1-3-5-7-10/h5,10H,1-4H2,(H,8,9) |
InChI Key |
ZCEANQJUYPDYFM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Triethoxy-[3-[1-(3-triethoxysilylpropoxy)propan-2-yloxy]propyl]silane](/img/structure/B14117572.png)
![2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B14117573.png)
![(NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14117578.png)
![2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole](/img/structure/B14117587.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117594.png)
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117599.png)
![[2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate](/img/structure/B14117600.png)
![1-(2-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117610.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B14117611.png)
![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117618.png)
